Cas no 29947-16-8 (3-Thiazolidineaceticacid, 5,5'-(p-phenylenedimethylidyne)bis[4-oxo-2-thioxo- (8CI))
29947-16-8 structure
Product Name:3-Thiazolidineaceticacid, 5,5'-(p-phenylenedimethylidyne)bis[4-oxo-2-thioxo- (8CI)
Numero CAS:29947-16-8
MF:C18H12N2O6S4
MW:480.557679176331
CID:288431
PubChem ID:54612590
Update Time:2025-04-19
3-Thiazolidineaceticacid, 5,5'-(p-phenylenedimethylidyne)bis[4-oxo-2-thioxo- (8CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[(5E)-5-[[4-[(E)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- NSC409005
- NSC-409005
- 2,2'-(1,4-Phenylenebis{(E)methanylylidene[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-5-ylidene]})diacetic acid
- DTXSID60715582
- 29947-16-8
- 3-Thiazolidineaceticacid, 5,5'-(p-phenylenedimethylidyne)bis[4-oxo-2-thioxo- (8CI)
-
- Inchi: 1S/C18H12N2O6S4/c21-13(22)7-19-15(25)11(29-17(19)27)5-9-1-2-10(4-3-9)6-12-16(26)20(8-14(23)24)18(28)30-12/h1-6H,7-8H2,(H,21,22)(H,23,24)/b11-5+,12-6+
- Chiave InChI: JXFGHXUVRFXDAH-YDWXAUTNSA-N
- Sorrisi: S1C(N(CC(=O)O)C(/C/1=C\C1C=CC(=CC=1)/C=C1\C(N(C(=S)S\1)CC(=O)O)=O)=O)=S
Proprietà calcolate
- Massa esatta: 479.95796
- Massa monoisotopica: 479.957819
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 819
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 2
- Superficie polare topologica: 230
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.79
- Punto di ebollizione: 760.1°Cat760mmHg
- Punto di infiammabilità: 413.5°C
- Indice di rifrazione: 1.844
- PSA: 115.22
- LogP: 2.13400
3-Thiazolidineaceticacid, 5,5'-(p-phenylenedimethylidyne)bis[4-oxo-2-thioxo- (8CI) Letteratura correlata
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
29947-16-8 (3-Thiazolidineaceticacid, 5,5'-(p-phenylenedimethylidyne)bis[4-oxo-2-thioxo- (8CI)) Prodotti correlati
- 82159-09-9(Epalrestat)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti